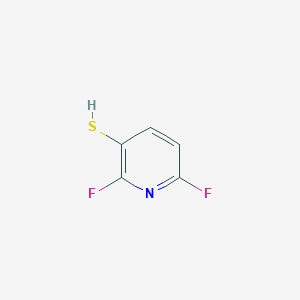
2,6-Difluoropyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoropyridine-3-thiol is a fluorinated heterocyclic compound with the molecular formula C5H3F2NS It is a derivative of pyridine, where two hydrogen atoms in the 2 and 6 positions are replaced by fluorine atoms, and a thiol group (-SH) is attached to the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-3-thiol typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as complex AlF3 and CuF2 at high temperatures (450–500°C), which forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Difluoropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Difluoropyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 2,6-Difluoropyridine-3-thiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
2,6-Difluoropyridine-3-thiol is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiol group allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H3F2NS |
|---|---|
分子量 |
147.15 g/mol |
IUPAC名 |
2,6-difluoropyridine-3-thiol |
InChI |
InChI=1S/C5H3F2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |
InChIキー |
NXCDXDGPQXLMLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1S)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
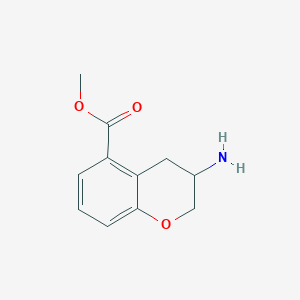
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
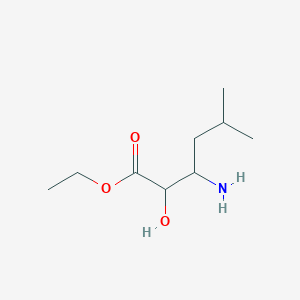
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
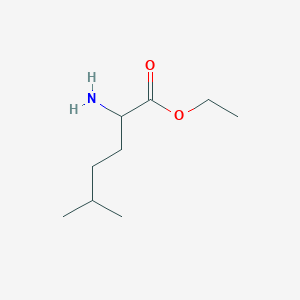
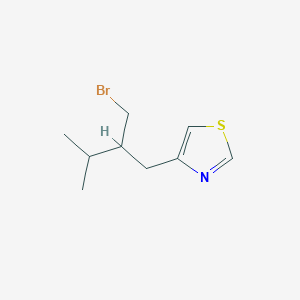
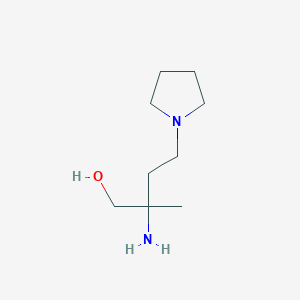
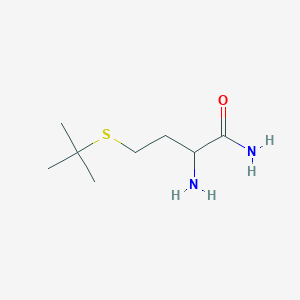

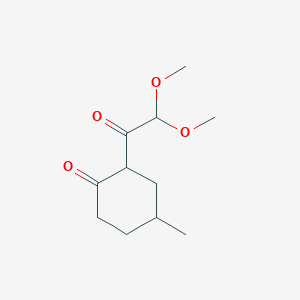
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
